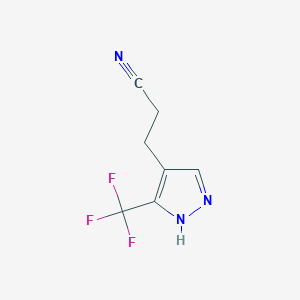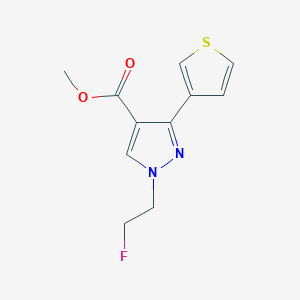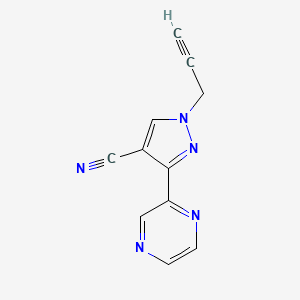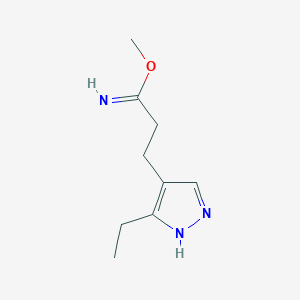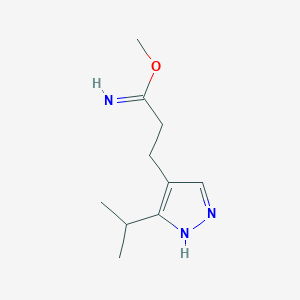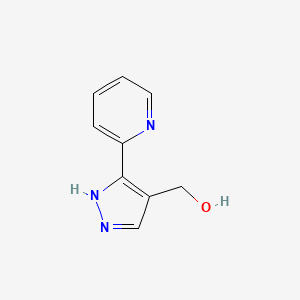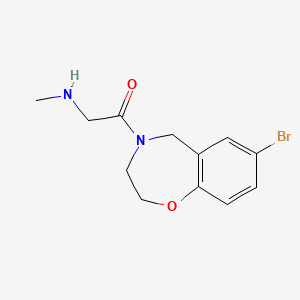
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one, or 7-Bromo-BZT, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoxazepine, and is commonly used as a research tool to study receptor-ligand interactions. 7-Bromo-BZT is a useful tool for exploring the biochemical and physiological effects of various drugs, as well as for testing the efficacy of new drugs. It has been used in a variety of laboratory experiments, and has been found to have a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
7-Bromo-BZT is a versatile compound that can be used in a variety of scientific research applications. It is commonly used to study the effects of various drugs on receptor-ligand interactions, as well as to test the efficacy of new drugs. It can also be used to investigate the biochemical and physiological effects of various drugs, as well as to study the structure and function of various proteins. Furthermore, 7-Bromo-BZT can be used to study the structure and function of various enzymes and to investigate the effects of various drugs on metabolic pathways.
Wirkmechanismus
7-Bromo-BZT is an agonist of the serotonin receptor subtype 5-HT2A. It binds to the 5-HT2A receptor, which is located in the central nervous system, and activates the receptor. This activation leads to an increase in the activity of the serotonin system, which can have a variety of effects on the body. For example, it can lead to increased alertness, improved mood, and increased appetite.
Biochemical and Physiological Effects
7-Bromo-BZT has a variety of biochemical and physiological effects on the body. It has been found to increase the activity of the serotonin system, which can lead to increased alertness, improved mood, and increased appetite. It has also been found to increase levels of dopamine in the brain, which can lead to improved focus and concentration. Furthermore, 7-Bromo-BZT has been found to have an anxiolytic effect, meaning that it can reduce anxiety. Finally, it has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromo-BZT is a useful tool for laboratory experiments. It is relatively easy to synthesize, and can be used to study a variety of biochemical and physiological effects. Furthermore, it is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, there are some limitations to using 7-Bromo-BZT in laboratory experiments. For example, it is not as potent as some other compounds, and its effects may not be as pronounced. Furthermore, its effects may not be long-lasting, and it may need to be administered multiple times in order to achieve the desired effect.
Zukünftige Richtungen
There are a number of potential future directions for research involving 7-Bromo-BZT. For example, further research could be conducted to investigate the effects of 7-Bromo-BZT on various metabolic pathways. Additionally, research could be conducted to investigate the effects of 7-Bromo-BZT on various neurological disorders. Furthermore, research could be conducted to investigate the effects of 7-Bromo-BZT on various cardiovascular diseases. Finally, research could be conducted to investigate the effects of 7-Bromo-BZT on various types of cancer.
Eigenschaften
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-7-12(16)15-4-5-17-11-3-2-10(13)6-9(11)8-15/h2-3,6,14H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKVBYVIZHRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCOC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



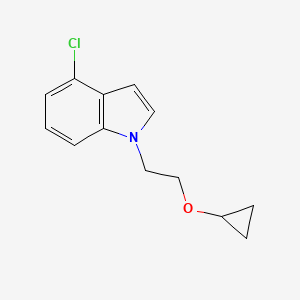
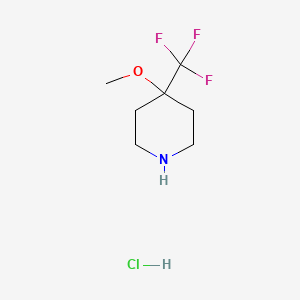

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)
